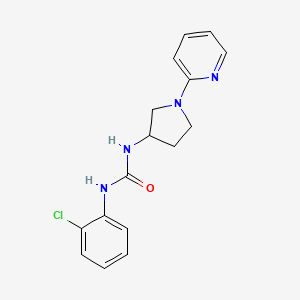![molecular formula C9H8ClNS B2733751 5-(1-Chloroethyl)benzo[d]thiazole CAS No. 1884155-70-7](/img/structure/B2733751.png)
5-(1-Chloroethyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Chloroethyl)benzo[d]thiazole is a chemical compound with the molecular formula C9H8ClNS . It is used in various research and development applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 5-(1-Chloroethyl)benzo[d]thiazole, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 5-(1-Chloroethyl)benzo[d]thiazole consists of a benzothiazole ring attached to a chloroethyl group . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazoles, including 5-(1-Chloroethyl)benzo[d]thiazole, can undergo various chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical And Chemical Properties Analysis
5-(1-Chloroethyl)benzo[d]thiazole is a white to yellow solid . It has a molecular weight of 197.69 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Scientific Research Applications
- Specific Application : Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. One of these compounds demonstrated potent cytotoxic effects on prostate cancer cells .
- Specific Application : Voreloxin, a thiazole-containing compound, interacts with topoisomerase II, leading to DNA double-strand breaks and cell death .
Antitumor and Cytotoxic Activity
Biological Interactions
Chemical Synthesis and Medicinal Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(1-chloroethyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6(10)7-2-3-9-8(4-7)11-5-12-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLITEVHYIURRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)benzo[d]thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)


